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Octahydrocyclopenta[c]pyrrol-4-amine

Cat. No.: B13003083
M. Wt: 126.20 g/mol
InChI Key: HGOQIVARGHXIRS-UHFFFAOYSA-N
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Description

Significance of Bicyclic Nitrogen Heterocycles in Contemporary Chemical Research

Bicyclic nitrogen heterocycles are organic compounds containing two fused rings where at least one atom in the ring structure is nitrogen. These structures are of paramount importance in modern chemical research, particularly in the field of medicinal chemistry. wisdomlib.org Their rigid, three-dimensional frameworks provide a unique scaffold that can be strategically functionalized to interact with biological targets with high specificity and affinity. The inherent structural complexity and conformational rigidity of bicyclic systems often lead to improved metabolic stability and pharmacokinetic properties compared to their more flexible acyclic or monocyclic counterparts.

A significant portion of FDA-approved small-molecule drugs, approximately 59%, feature a nitrogen-containing heterocyclic core, underscoring their therapeutic relevance. msesupplies.com These scaffolds are integral to a wide array of pharmaceuticals, including alkaloids, antibiotics, and synthetic drugs. nih.gov The ability of the nitrogen atom(s) to participate in hydrogen bonding is a key factor in their biological activity, enabling strong and specific interactions with protein targets. nih.gov The development of versatile synthetic methodologies to construct diverse nitrogen-containing heterocycles remains a crucial focus in contemporary organic chemistry. grafiati.com

The Octahydrocyclopenta[c]pyrrole (B1584311) Core as a Versatile Framework in Medicinal Chemistry

The octahydrocyclopenta[c]pyrrole core is a prime example of a bicyclic nitrogen heterocycle that has garnered attention as a versatile framework in medicinal chemistry. chemicalbook.comresearchgate.net This fused ring system, consisting of a cyclopentane (B165970) ring fused to a pyrrolidine (B122466) ring, provides a compact and sterically defined scaffold. Its unique structure allows for the creation of a diverse library of lead molecules with a broad range of pharmacological profiles. researchgate.net

The octahydrocyclopenta[c]pyrrole framework is a key intermediate in the synthesis of various pharmaceutical agents. google.com For instance, it is a crucial building block for Telaprevir, a medication used in the treatment of Hepatitis C. google.com Furthermore, derivatives of this core structure have been investigated for their potential as inhibitors of the type 1 glycine (B1666218) transporter (GlyT1), which is a target for therapies aimed at addressing the glutamatergic deficit associated with schizophrenia. nih.gov The structure-activity relationship of octahydrocyclopenta[c]pyrrole derivatives provides valuable insights for the design of novel therapeutic agents. chemicalbook.com

Contextualization of Octahydrocyclopenta[c]pyrrol-4-amine within Azabicyclic Chemical Space

Azabicyclic compounds, which include the octahydrocyclopenta[c]pyrrole scaffold, represent a significant area of exploration within chemical space for drug discovery. nih.gov The term "azabicyclic" refers to bicyclic compounds containing at least one nitrogen atom. The systematic exploration of this chemical space has revealed a vast and underexploited reservoir of novel molecular scaffolds. nih.govnih.gov

This compound is a specific derivative of the octahydrocyclopenta[c]pyrrole core, featuring an amine group at the 4-position. This functionalization introduces a key point for further chemical modification and a potential site for interaction with biological targets. The exploration of such aminated bicyclic scaffolds is a promising strategy in the search for novel drug candidates with unique pharmacological profiles. nih.govnih.gov The development of synthetic routes to access these complex architectures is a continuing challenge and an active area of research. rsc.org

Data on Octahydrocyclopenta[c]pyrrole

PropertyValue
Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS Number 5661-03-0
IUPAC Name 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole

Table 1: Physicochemical properties of the parent compound, Octahydrocyclopenta[c]pyrrole. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B13003083 Octahydrocyclopenta[c]pyrrol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-amine

InChI

InChI=1S/C7H14N2/c8-7-2-1-5-3-9-4-6(5)7/h5-7,9H,1-4,8H2

InChI Key

HGOQIVARGHXIRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CNC2)N

Origin of Product

United States

Synthetic Methodologies for Octahydrocyclopenta C Pyrrol 4 Amine and Its Derivatives

Stereoselective and Chiral Synthesis of Octahydrocyclopenta[c]pyrrol-4-amine Isomers

Achieving stereochemical control is paramount in the synthesis of pharmacologically active molecules. For this compound, this involves the precise arrangement of atoms at its chiral centers, which can be accomplished through enantioselective and diastereoselective strategies. The synthesis of specific isomers of related pyrrolidine (B122466) structures has been achieved by starting with materials from the chiral pool, such as amino acids, and employing stereoselective reactions. nih.gov

The introduction of the amine group in a stereochemically defined manner is a critical step. Transition metal-catalyzed asymmetric hydrogenation of prochiral imines represents one of the most direct and efficient methods for preparing chiral amines. nih.gov This approach has been successfully industrialized for other chiral amines and relies on the development of highly effective chiral ligands and catalysts. nih.gov

Other enantioselective methods include:

Asymmetric Deprotonation: The use of chiral lithium amides can achieve highly enantioselective deprotonation of precursors like cis-4-aminocyclopentene oxide derivatives, leading to chiral amino alcohol products that serve as key building blocks. capes.gov.br

Asymmetric Cycloaddition: A chiral bis(imidazolidine)pyridine-Cu complex has been shown to catalyze the asymmetric [3 + 2] cycloaddition of nitroalkenes with imino esters. nih.gov This reaction proceeds in a highly enantioselective manner to form functionalized pyrrolidine products, effectively setting multiple stereocenters in a single step. nih.gov

Asymmetric Aldol (B89426) Reactions: The Mukaiyama aldol reaction between siloxyindoles and chiral serine-derived aldehydes has been used to asymmetrically construct quaternary carbon stereocenters in related pyrrolidinoindoline systems, demonstrating a powerful method for creating complex chiral architectures. nih.gov

Once chirality is established, controlling the relative stereochemistry across the fused ring system is essential. Diastereoselective control is often managed by the choice of reagents and reaction conditions. In palladium-catalyzed reactions for the synthesis of related octahydrocyclopenta[b]pyrroles, the structure of the phosphine (B1218219) ligand was found to be crucial in selectively forming either the 5-aryl or 6-aryl isomers with excellent diastereoselectivity (dr ≥ 20:1). nih.gov This highlights how catalyst-ligand interactions can steer the reaction pathway toward a desired diastereomer. Subsequent intramolecular cyclizations of highly functionalized pyrrolidines can also proceed with high diastereoselectivity to create fused ring systems with multiple contiguous stereocenters. nih.gov

Chiral auxiliaries are recoverable compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net This strategy has found wide application in reactions such as asymmetric alkylations and aldol reactions. researchgate.net Similarly, chiral ligands coordinate to a metal catalyst to create a chiral environment that influences the stereochemical outcome of a reaction.

Key examples in the synthesis of the octahydrocyclopenta[c]pyrrole (B1584311) framework and related structures include:

A chiral copper complex with a bis(imidazolidine)pyridine ligand effectively catalyzes asymmetric [3+2] cycloaddition reactions to yield endo-pyrrolidine products enantioselectively. nih.gov

The derivatization of an N-protected octahydrocyclopenta[c]pyrrole has been achieved using a chiral organic ligand, such as (+) Tocosamine, in conjunction with a lithium alkylide to direct the reaction. google.com

In aza-Diels-Alder reactions, chiral auxiliaries like 8-phenylneomenthol have been used to control the stereochemical outcome, leading to the formation of functionalized bicyclic products with high diastereomeric excess. thieme-connect.de

Chiral Reagent TypeSpecific ExampleReaction TypeOutcome
Chiral Ligand Bis(imidazolidine)pyridine-Cu complexAsymmetric [3+2] CycloadditionHighly enantioselective formation of endo-pyrrolidine products. nih.gov
Chiral Ligand (+) TocosamineAsymmetric Deprotonation/CarboxylationEnantioselective synthesis of an octahydrocyclopenta[c]pyrrole carboxylic acid derivative. google.com
Chiral Auxiliary 8-PhenylneomentholAza-Diels-Alder ReactionDiastereoselective synthesis of a 2-azabicyclo[2.2.1]hept-5-ene derivative. thieme-connect.de

Key Synthetic Transformations for the Octahydrocyclopenta[c]pyrrole Core

The construction of the fundamental octahydrocyclopenta[c]pyrrole skeleton relies on key ring-forming reactions and subsequent modifications of functional groups to install the desired amine.

The fused bicyclic core can be assembled through various cyclization strategies, starting from different acyclic or monocyclic precursors.

Reductive Cyclization of Dinitriles: One method involves the hydrogenation of 1,2-dicyanocyclo-1-pentene. wipo.intgoogle.com In this process, the two nitrile groups are reduced, and the resulting amines undergo intramolecular cyclization to form the fused pyrrolidine ring. google.com This precursor can be prepared from 2-cyanocyclopentanone. google.com

Multi-step Halide Cyclization: A synthetic route starting from 2,3-dimethylmaleimide (B91841) involves halogenation to form 2,3-dihalomethylmaleimide, which is then cyclized with a beta-difunctional compound to build the cyclopentane (B165970) ring fused to the pyrrole (B145914) precursor. patsnap.com

Intramolecular Cycloadditions: Asymmetric [3+2] cycloaddition reactions provide a direct route to the pyrrolidine ring with stereochemical control. nih.gov

Tandem Amidation-Cyclization: Another approach involves the formation of an amide from an appropriately substituted amine, which then undergoes an intramolecular cyclization to forge the heterocyclic ring. rsc.org

PrecursorKey ReactionProductReference(s)
1,2-Dicyanocyclo-1-penteneHydrogenation (e.g., with Rh on Alumina)Octahydrocyclopenta[c]pyrrole wipo.intgoogle.com
2,3-DihalomethylmaleimideCyclization with a beta-difunctional compound1,3-Dioxotetrahydrocyclopenta[C]pyrrole derivative patsnap.com
Nitroalkene + Imino EsterAsymmetric [3+2] CycloadditionFunctionalized Chiral Pyrrolidine nih.gov
ortho-Substituted Amine + α-Oxocarboxylic AcidDecarboxylative Amidation followed by Intramolecular CyclizationFused N-Heterocycles rsc.org

Functional Group Interconversions Leading to Amine Derivatives (e.g., azide (B81097) reduction, amidation)

After the core ring structure is assembled, specific functional groups are often converted to the final amine functionality.

Reduction of Amides and Imides: A common and historically significant method is the reduction of a cyclic imide precursor. The first reported synthesis used lithium aluminum hydride (LiAlH₄) to reduce a cis-hexahydrocyclopenta[c]pyrrole-1,3-dione (a valeryl imine derivative) to yield octahydrocyclopenta[c]pyrrole. google.com Due to the hazards associated with LiAlH₄ on an industrial scale, alternative and safer reducing agents such as a combination of potassium borohydride (B1222165) (KBH₄) and magnesium chloride (MgCl₂) have been developed for this transformation. google.com

Azide Reduction: The synthesis of primary amines can be efficiently achieved through the use of an azide intermediate. libretexts.org This two-step process typically involves an Sₙ2 reaction where an alkyl halide is displaced by a nucleophilic azide ion (N₃⁻). The resulting alkyl azide is non-nucleophilic, preventing overalkylation. libretexts.org Subsequent reduction of the azide, commonly with LiAlH₄, yields the primary amine. libretexts.org

Amidation and Subsequent Reduction: Amidation is a fundamental transformation for creating a carbon-nitrogen bond. organic-chemistry.org Carboxylic acids can be converted to amides, which can then be reduced to amines. Methods for amidation are diverse and include copper-catalyzed oxidative amidation of aldehydes with amine salts, which can proceed without racemization of chiral centers. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Scaffold Elaboration

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds and are instrumental in the synthesis and functionalization of nitrogen-containing heterocycles. wikipedia.orglibretexts.orgyoutube.com While direct arylation of the saturated octahydrocyclopenta[c]pyrrole nitrogen is a plausible strategy, much of the documented work focuses on building the bicyclic system through intramolecular cyclization or functionalizing related unsaturated precursors. nih.govresearchgate.net

The Buchwald-Hartwig reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orgyoutube.com The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The choice of ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, have proven effective in promoting the key steps of the catalytic cycle and expanding the reaction's scope to include a wide variety of amines and aryl halides. youtube.comrsc.org Bidentate phosphine ligands like BINAP and DPPF were early developments that allowed for the reliable coupling of primary amines. wikipedia.org

In the context of elaborating bicyclic scaffolds related to octahydrocyclopenta[c]pyrrole, palladium catalysis has been used to selectively form either C-C or C-N bonds. For example, in the synthesis of octahydrocyclopenta[b]pyrroles, the reaction of a common precursor with aryl bromides can be directed to yield different isomers by tuning the phosphine ligand on the palladium catalyst. This control stems from influencing the relative rates of competing mechanistic pathways like reductive elimination and β-hydride elimination. nih.gov Such strategies could hypothetically be adapted to functionalize the octahydrocyclopenta[c]pyrrole scaffold, for instance, by coupling a protected octahydrocyclopenta[c]pyrrole with a suitable aryl or heteroaryl halide to introduce substituents.

Table 1: Key Parameters in Palladium-Catalyzed C-N Coupling

Parameter Description Common Examples
Palladium Precatalyst Source of the active Pd(0) catalyst. Pd(OAc)₂, Pd₂(dba)₃, Pd(I) dimer precatalysts libretexts.orgrsc.org
Ligand Stabilizes the Pd center and influences reactivity and selectivity. XPhos, SPhos, RuPhos, BINAP, DPPF wikipedia.orgyoutube.com
Base Required for deprotonation of the amine nucleophile. NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS libretexts.orgyoutube.com
Solvent Aprotic solvents are typically used. Toluene, Dioxane, THF libretexts.org

| Leaving Group (on electrophile) | Influences the rate of oxidative addition. | I, Br, OTf, Cl wikipedia.org |

Reductive Amination and Catalytic Hydrogenation for Amine Introduction

The introduction of the C4-amine functionality onto the octahydrocyclopenta[c]pyrrole skeleton is commonly achieved starting from the corresponding ketone, octahydrocyclopenta[c]pyrrol-4-one. Two primary methods for this transformation are direct reductive amination and a two-step process involving oxime formation followed by catalytic hydrogenation.

Reductive Amination: This powerful one-pot method combines an amine with a ketone or aldehyde to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine in the presence of the starting ketone. masterorganicchemistry.com For the synthesis of a primary amine, ammonia (B1221849) or an ammonia source is used. The reaction is versatile and avoids the issue of over-alkylation that can plague direct alkylation methods. masterorganicchemistry.com

Catalytic Hydrogenation of Oximes: An alternative route involves the conversion of the ketone to an oxime by reaction with hydroxylamine. rsc.org The resulting oxime can then be reduced to the primary amine. Catalytic hydrogenation is a widely used method for this reduction, employing hydrogen gas and a metal catalyst. rsc.org This method is frequently used in pharmaceutical synthesis to introduce amine groups. rsc.org

Various catalysts are effective for oxime hydrogenation, including noble metals and non-noble metals.

Noble Metal Catalysts: Platinum- and palladium-based catalysts are highly active for the hydrogenation of ketoximes to amines. rsc.org

Non-Noble-Metal Catalysts: Catalysts based on Nickel (e.g., Raney Ni) and Cobalt are also effective and often used in industrial processes. rsc.org

The choice of catalyst and reaction conditions (e.g., solvent, temperature, pressure, additives) can be crucial for achieving high yield and selectivity, particularly to avoid the formation of secondary amine byproducts. rsc.org

Table 2: Reagents for Amine Introduction from a Ketone Precursor

Method Key Reagents Intermediate Product
Direct Reductive Amination NH₃ (or source), NaBH₃CN or NaBH(OAc)₃ Imine/Iminium ion Primary Amine

| Oxime Hydrogenation | 1. NH₂OH·HCl2. H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) | Oxime | Primary Amine |

Structural Modifications and Derivative Design of Octahydrocyclopenta C Pyrrol 4 Amine Analogues

Exploration of N-Substituted Octahydrocyclopenta[c]pyrrol-4-amine Analogues

Modification of the nitrogen atom within the octahydrocyclopenta[c]pyrrole (B1584311) system is a primary strategy for modulating the biological activity of its derivatives. The nitrogen atom serves as a key attachment point for various substituents that can interact with specific pockets within a target protein, thereby influencing binding affinity and functional activity. This approach has been effectively utilized in the development of antagonists for Retinol (B82714) Binding Protein 4 (RBP4), a target implicated in metabolic and ocular diseases. nih.gov

In the pursuit of novel RBP4 antagonists, researchers have synthesized and evaluated a series of compounds where different acyl groups are attached to the nitrogen of the bicyclic core. A key discovery was the use of a pyrimidine-4-carboxylic acid fragment as a suitable isostere for a previously identified anthranilic acid appendage, which led to significant improvements in the drug-like properties of the molecules. nih.gov

A comparative analysis of different core structures, including the octahydrocyclopenta[c]pyrrole system, was performed. For instance, analogue 33 , which features the octahydrocyclopenta[c]pyrrole core N-substituted with a 6-methylpyrimidine-4-carboxylic acid moiety, demonstrated standout potency as an RBP4 antagonist. nih.gov This compound showed significantly improved in vitro RBP4 potency and excellent microsomal stability compared to analogues with other core structures like piperidine (B6355638) or piperazine. nih.gov The data from these studies highlight how N-substitution is a critical element in optimizing the pharmacological profile of this class of compounds. nih.gov

Table 1: In Vitro Activity of N-Substituted Bicyclic Analogues as RBP4 Antagonists Data sourced from a study on RBP4 antagonists. nih.gov

CompoundCore StructureRBP4 SPA IC50 (nM)HLM Stability (% remaining after 30 min)
9 Piperidine>10,000100
13 Piperazine1,440 ± 19097
17 Bicyclic [3.3.0]-octahydropyrrolo[3,4-c]-pyrrole1,840 ± 290100
33 Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole12.8 ± 0.4100

The N-acyl derivatives are often synthesized through standard amide coupling reactions, where the parent amine is reacted with a suitable carboxylic acid or acyl chloride. nih.govorgsyn.orgnih.gov This versatile synthetic approach allows for the systematic exploration of a wide range of substituents at the nitrogen position, facilitating the establishment of detailed structure-activity relationships (SAR).

Regioselective Functionalization of the Octahydrocyclopenta[c]pyrrole System

Beyond N-substitution, the regioselective functionalization of the carbon skeleton of the octahydrocyclopenta[c]pyrrole ring system presents a more complex synthetic challenge. Achieving site-specific modification at one or more carbon atoms of the bicyclic framework allows for fine-tuning of the molecule's shape, polarity, and vectoral presentation of substituents, which can be crucial for optimizing target engagement and selectivity.

The principles of regioselective functionalization often rely on directing group strategies, where a functional group on the molecule directs a reagent to a specific position. For instance, in related aromatic systems like 2-phenylpyrroles, the pyrrole (B145914) ring itself has been employed as a directing group to achieve palladium-catalyzed ortho-functionalization of the phenyl ring. nih.gov While this applies to an aromatic system, the underlying principle of using an existing part of the molecule to control the position of a new chemical bond is a cornerstone of modern synthetic chemistry.

Applying such controlled C–H functionalization to a saturated, fused-ring system like octahydrocyclopenta[c]pyrrole is synthetically demanding. rsc.org The challenge lies in the similar reactivity of the multiple C-H bonds on the cyclopentane (B165970) portion of the scaffold. Developing methods to selectively functionalize these positions would provide powerful tools for creating novel analogues with potentially superior properties. Research into the functionalization of polycyclic aromatic hydrocarbons has shown that controlling the regioselectivity of reactions like borylation can lead to distinct electronic and optical properties in the resulting isomers. rsc.org These studies underscore the importance of regiocontrol in generating molecular diversity and novel functionalities. While specific, documented examples of regioselective C-H functionalization on the octahydrocyclopenta[c]pyrrole-4-amine core are not broadly detailed in the provided context, the strategic importance of this approach is well-established in medicinal chemistry for optimizing lead compounds.

Bioisosteric Replacements of the Octahydrocyclopenta[c]pyrrole Ring System

Bioisosteric replacement is a widely used strategy in drug design where a specific substructure of a lead compound is replaced with another chemically different group to improve its biological or physicochemical properties without losing the desired biological activity. nih.gov In the context of this compound analogues, the rigid bicyclic core itself can be replaced by other cyclic or bicyclic systems to explore new chemical space and overcome potential liabilities. nih.gov

This approach was demonstrated in the development of RBP4 antagonists, where the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core was compared with other scaffolds such as piperidine, piperazine, and the isomeric bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrrole system. nih.gov The goal was to assess how the core structure influences potency and metabolic stability. The results, summarized in Table 1 (above), showed that the octahydrocyclopenta[c]pyrrole core provided a superior combination of high potency and excellent stability in human liver microsomes (HLM) compared to the other tested bioisosteres. nih.gov

The rationale for such replacements often involves modulating properties like lipophilicity, solubility, and metabolic stability. cambridgemedchemconsulting.com For example, replacing aromatic rings with saturated aliphatic rings is a common tactic to increase the fraction of sp³-hybridized carbons (Fsp³), which can lead to improved solubility and better clinical outcomes. nih.gov The successful application of the octahydrocyclopenta[c]pyrrole scaffold highlights its favorable attributes as a rigid, three-dimensional core that can effectively orient substituents for optimal target binding, in this case, within the RBP4 binding cavity. nih.gov The exploration of bioisosteres remains a critical tool for scaffold hopping and intellectual property generation in medicinal chemistry programs. nih.govucl.ac.uk

Octahydrocyclopenta C Pyrrol 4 Amine As a Building Block and Scaffold in Drug Discovery

Utilization in the Design and Construction of Compound Libraries

The design and synthesis of compound libraries are fundamental to modern drug discovery, enabling the screening of a multitude of molecules against biological targets to identify new lead compounds. Octahydrocyclopenta[c]pyrrol-4-amine serves as a key building block for the creation of focused libraries, particularly for complex therapeutic targets.

While large, diverse compound collections have their place, focused libraries constructed around a privileged scaffold like this compound offer a more efficient approach to exploring the chemical space relevant to a specific target class. For instance, in the development of novel antibacterials, this scaffold has been used to generate a library of tricyclic gyrase inhibitors. google.comgoogle.com The core amine allows for the systematic introduction of a wide array of substituents, leading to a collection of related compounds with varying physicochemical properties and biological activities. This strategy was employed in the synthesis of inhibitors for DNA Gyrase B (GyrB) and Topoisomerase IV (ParE), where the this compound core was elaborated with different chemical moieties to probe the active sites of these bacterial enzymes. google.comgoogle.com

Similarly, this building block has been instrumental in constructing libraries of allosteric inhibitors for the SHP2 phosphatase, a critical target in oncology and immunology. epo.org By reacting the this compound intermediate with various aromatic and heterocyclic groups, researchers have generated libraries of potent and selective SHP2 inhibitors. epo.org This approach facilitates the exploration of structure-activity relationships (SAR) in a targeted manner, accelerating the journey from initial hit to optimized lead.

The table below illustrates the application of this compound in generating focused compound libraries for different therapeutic targets.

Therapeutic TargetScaffold ApplicationResulting Compound Class
DNA Gyrase B / Topoisomerase IVCore scaffold for library synthesisTricyclic Gyrase Inhibitors
SHP2 PhosphataseBuilding block for inhibitor libraryAllosteric SHP2 Inhibitors

Contribution to Scaffold Diversity and Complexity in Lead Generation and Optimization

The chemical architecture of a scaffold is a determining factor in its potential to yield successful drug candidates. The rigid, bicyclic nature of this compound provides a distinct three-dimensional character that is highly advantageous in lead generation and optimization. Unlike flat, aromatic structures, this saturated heterocyclic scaffold presents appended functional groups in well-defined spatial orientations, allowing for more precise interactions with the complex surfaces of biological targets.

This structural complexity is a significant contributor to scaffold diversity. In an era where "flat" molecules are overrepresented in screening collections, scaffolds like this compound offer access to novel chemical space. This is crucial for tackling challenging targets, such as protein-protein interfaces or allosteric binding sites.

In the optimization of tricyclic gyrase inhibitors, the defined stereochemistry of the this compound core was leveraged to control the spatial positioning of various amine substituents. google.com This precise control over the three-dimensional arrangement of atoms was critical for achieving high-affinity binding to the enzyme's active site and for differentiating between the bacterial targets (GyrB and ParE) and human enzymes, thereby improving the selectivity profile. google.comgoogle.com The fixed orientation of the amine substituent on the cyclopentane (B165970) ring allows for the exploration of specific pockets within the binding site, a task that would be more challenging with a flexible, acyclic amine.

The contribution of this scaffold to molecular complexity and diversity is summarized in the following table.

Scaffold FeatureContribution to Drug DiscoveryExample Application
Rigid Bicyclic Core Provides a fixed three-dimensional framework for appended functional groups.Precise positioning of substituents in the active site of DNA gyrase. google.com
Defined Stereochemistry Allows for the synthesis of stereochemically pure isomers, enabling detailed SAR studies.Optimization of selectivity for bacterial topoisomerases over human enzymes. google.com
Saturated Heterocycle Increases three-dimensionality and provides novel chemical space compared to flat aromatic systems.Development of allosteric inhibitors targeting non-catalytic sites, such as in SHP2. epo.org

Role as an Intermediate in the Synthesis of Established Pharmaceutical Agents

Beyond its role as a scaffold in exploratory chemistry, this compound is a key intermediate in the synthesis of specific, late-stage clinical candidates and established pharmaceutical agents. Its preparation is a critical step in the manufacturing route for these complex molecules.

One of the most prominent examples is its use in the synthesis of a new class of antibacterial agents, the tricyclic gyrase inhibitors. google.comgoogle.com The synthesis of these compounds involves the initial preparation of the this compound core, which is then elaborated through a series of chemical transformations to yield the final active pharmaceutical ingredient. google.comgoogle.com For instance, the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-amine HCl salt is a documented intermediate in the synthesis of these potent antibiotics. google.com

Furthermore, derivatives of this amine are crucial for the development of inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancers and developmental disorders. epo.org A specific example is the synthesis of (3aS,4S,6aR)-N-(2-chloro-4-((2-((1-isopropyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)oxy)benzyl)this compound, a potent SHP2 inhibitor. epo.org The synthesis of this molecule relies on the availability of the corresponding enantiomerically pure this compound intermediate.

The role of this compound as a synthetic intermediate is detailed in the table below.

Pharmaceutical Agent ClassIntermediateTherapeutic Area
Tricyclic Gyrase Inhibitors (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-amine HCl salt google.comAntibacterial
SHP2 Inhibitors (3aS,4S,6aR)-octahydrocyclopenta[c]pyrrol-4-amineOncology, Immunology

Preclinical Pharmacological Investigations and Mechanism of Action Studies for Octahydrocyclopenta C Pyrrol 4 Amine Derivatives

Modulation of Ion Channels and Receptor Systems

Derivatives of octahydrocyclopenta[c]pyrrol-4-amine have been investigated for their ability to interact with and modulate the function of critical ion channels and receptor systems involved in neuronal signaling.

A novel series of 4-aminocyclopentapyrrolidines, a class of compounds that includes the this compound core structure, has been identified as potent blockers of N-type calcium channels. nih.govnih.gov Structure-activity relationship (SAR) studies have successfully led to the optimization of these compounds, enhancing their potency and metabolic properties to yield orally active N-type calcium channel inhibitors. nih.gov

The enantioselective synthesis of these 4-aminocyclopentapyrrolidines was achieved using N-tert-butyl sulfinamide chemistry. nih.gov Further SAR studies demonstrated a degree of selectivity for N-type over L-type calcium channels. nih.gov The direct blocking action on N-type calcium channels was confirmed through electrophysiological recording techniques. nih.gov One particular compound from this series, identified as compound 25, has been highlighted as an N-type calcium channel blocker that demonstrated antinociceptive properties in preclinical models of inflammatory and nociceptive pain. nih.gov

While the this compound scaffold has been explored for its effects on N-type calcium channels, there is a notable lack of publicly available research specifically investigating the inhibitory activity of its derivatives on T-type calcium channels. Extensive searches of the scientific literature did not yield studies focused on the direct interaction or inhibition of T-type calcium channels by compounds based on this specific chemical framework. Research on T-type calcium channel blockers has identified various other chemical classes, such as dihydropyridines and diphenylbutylpiperidines, as having inhibitory effects. nih.govnih.govwikipedia.orgnih.gov However, a direct link to this compound derivatives in this context has not been established in the reviewed literature.

Substituted hexahydro-1H-cyclopenta[c]pyrrole and octahydrocyclopenta[c]pyrrol-5-yl derivatives have been disclosed as antagonists of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR M4). google.comwipo.intresearchgate.net The M4 receptor is recognized for its role in regulating basal ganglia motor function, and selective antagonists may offer a therapeutic advantage for conditions such as Parkinson's disease and dystonia by avoiding the side effects associated with non-selective muscarinic antagonists. google.com

Patent literature reveals compounds where the octahydrocyclopenta[c]pyrrol-5-yl moiety is linked to pyridazinone, pyrimidinone, and pyridinone structures, demonstrating their potential as M4 antagonists. google.com These compounds are being investigated for their ability to selectively antagonize the M4 receptor. google.comwipo.intresearchgate.net The activation of M4 receptors, which are coupled to Gi/o proteins, typically leads to an inhibitory effect on acetylcholine release in the striatum. wikipedia.org By antagonizing these receptors, these novel derivatives could modulate cholinergic neurotransmission, which plays a role in extrapyramidal motor control. wikipedia.org

Neurotransmitter Transporter Inhibition Profiles

The octahydrocyclopenta[c]pyrrole (B1584311) framework has also been a foundation for the development of compounds that inhibit the reuptake of key monoamine neurotransmitters.

Research has successfully identified novel bicyclic octahydrocyclopenta[c]pyrrole analogues as potent triple reuptake inhibitors (TRIs). acs.orgnih.gov These compounds demonstrate inhibitory activity against the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). acs.orgnih.gov This pharmacological profile is of interest for the potential treatment of depression, as it is hypothesized that inhibiting the reuptake of all three monoamines could lead to a broader and more robust antidepressant effect. nih.gov

Several optimized compounds from this series have been reported, showcasing a range of potencies at the three transporters. nih.gov For instance, specific 3-aryl octahydrocyclopenta[c]pyrrole analogues have demonstrated significant in vitro potency. nih.gov The exploration of this chemical space has provided a variety of compounds with differing ratios of inhibition across the three transporters, allowing for the fine-tuning of pharmacological activity. acs.org

Table 1: In Vitro Potency of Octahydrocyclopenta[c]pyrrole Derivatives as Triple Reuptake Inhibitors

Compound SERT IC₅₀ (nM) NET IC₅₀ (nM) DAT IC₅₀ (nM)
22a 20 109 430
23a 29 85 168
26a 53 150 140

Data sourced from a 2011 study on bicyclic triple reuptake inhibitors. nih.gov

While derivatives of octahydrocyclopenta[c]pyrrole have shown significant activity as triple reuptake inhibitors, the current body of research does not indicate a focus on developing them as selective dopamine transporter (DAT) inhibitors. The data available for the 3-aryl octahydrocyclopenta[c]pyrrole analogues reveal a non-selective profile, with potent inhibition observed at SERT and NET in addition to DAT. acs.orgnih.gov

The pursuit of selective DAT inhibitors is an active area of research for various neurological and psychiatric disorders. nih.gov However, the exploration of the octahydrocyclopenta[c]pyrrole scaffold appears to have been primarily directed towards achieving a balanced triple reuptake inhibition profile rather than selectivity for the dopamine transporter. researchgate.netacs.org Therefore, while these compounds are inhibitors of DAT, they are not characterized as selective DAT inhibitors based on the available preclinical data.

Enzyme Inhibition Studies

The rigid, bicyclic core of octahydrocyclopenta[c]pyrrole derivatives makes them ideal candidates for targeting the active sites of various enzymes. Researchers have successfully designed and synthesized derivatives that exhibit potent and selective inhibition of key enzymes implicated in a range of diseases.

Arginase, an enzyme that hydrolyzes L-arginine to ornithine and urea, has been identified as a therapeutic target in several diseases, including cancer and cardiovascular disorders, due to its role in regulating immune responses and nitric oxide production. nedp.com A distinct class of arginase inhibitors based on the octahydrocyclopenta[c]pyrrole scaffold has been developed. nih.gov These bicyclic boronic acid derivatives have demonstrated potent inhibitory activity against human arginase-1 (hARG-1). nih.gov

One of the most promising compounds from this series, (3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2-(1-chloro-3-hydroxypropan-2-yl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid, showed a half-maximal inhibitory concentration (IC50) of less than 100 nM against hARG-1. nih.gov Another analog demonstrated an even more potent IC50 of 6.9 nM against hARG-1 in a Thioornithine Generating Assay (TOGA). nih.gov The synthesis of these complex molecules often involves multi-step sequences, starting from precursors like tert-butyl-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. nih.gov The high potency of these inhibitors is attributed to the rigid conformational constraint imposed by the bicyclic ring system, which facilitates optimal binding to the enzyme's active site. nedp.com

Table 1: Arginase Inhibition by Octahydrocyclopenta[c]pyrrole Derivatives
CompoundTargetIC50Assay
(3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2-(1-chloro-3-hydroxypropan-2-yl)octahydrocyclopenta[c]pyrrole-5-carboxylic acidhARG-1< 100 nMNot specified
(1S,2S,3aR,4S,5S,6aS)-2-amino-1-(3-boronopropyl)-4-fluoro-5-(methylamino)octahydropentalene-2-carboxylic acidhARG-16.9 nMThioornithine Generating Assay (TOGA)

Dipeptidyl peptidase IV (DPP4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Quantitative structure-activity relationship (QSAR) studies have been instrumental in the design and optimization of novel DPP4 inhibitors. While research on this compound derivatives as DPP4 inhibitors is not extensively documented, studies on the closely related octahydrocyclopenta[b]pyrrole-2-carbonitrile scaffold have provided valuable insights.

A QSAR study on a series of 4-fluoropyrrolidine-2-carbonitrile (B8495706) and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as DPP4 inhibitors has been conducted. The developed QSAR model demonstrated a strong correlation between the structural features of the compounds and their DPP4 inhibitory activity, with a correlation coefficient (R) of 0.912. nih.gov The predictive quality of the model was confirmed with a predictive R-squared (R2pred) value of 0.7057 for a test set of compounds. nih.gov Such QSAR models are crucial for predicting the IC50 values of novel designed compounds and for identifying the key structural requirements for potent DPP4 inhibition. nih.gov These studies underscore the potential of bicyclic pyrrolidine (B122466) structures, including the octahydrocyclopenta[c]pyrrole framework, in the development of new antidiabetic agents.

Retinol (B82714) Binding Protein 4 (RBP4) Antagonism for Ocular Diseases

Retinol binding protein 4 (RBP4) is the sole transporter of retinol (vitamin A) in the blood, and its antagonism is a promising therapeutic strategy for ocular diseases such as atrophic age-related macular degeneration (AMD) and Stargardt disease. nih.govacs.org The accumulation of cytotoxic bisretinoids in the retina, a hallmark of these diseases, is dependent on the uptake of serum retinol. nih.gov Non-retinoid RBP4 antagonists can disrupt the interaction between RBP4 and transthyretin, leading to reduced circulating RBP4 and retinol levels, thereby inhibiting the formation of toxic bisretinoids. acs.orgnih.gov

Derivatives of octahydrocyclopenta[c]pyrrole have been identified as potent RBP4 antagonists. nih.govnih.gov A standout analog, which incorporates a pyrimidine-4-carboxylic acid fragment, exhibited exceptional in vitro RBP4 binding affinity and was found to reduce circulating plasma RBP4 levels by over 90% in vivo. nih.gov This compound, referred to as analogue 33, demonstrated an RBP4 scintillation proximity assay (SPA) IC50 of 12.8 ± 0.4 nM and an RBP4 homogeneous time-resolved fluorescence (HTRF) IC50 of 43.6 ± 10.5 nM. nih.gov Another notable antagonist, BPN-14136, which also features a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core, has shown excellent in vitro potency and favorable drug-like characteristics. nih.gov

Table 2: In Vitro Activity of Octahydrocyclopenta[c]pyrrole-based RBP4 Antagonists
CompoundAssayIC50 (nM)
Analogue 33RBP4 SPA12.8 ± 0.4
RBP4 HTRF43.6 ± 10.5
BPN-14136Not SpecifiedNot Specified, but described as having "excellent in vitro potency"

Antimicrobial and Antitubercular Activities of Oxazolidinone Derivatives Bearing Octahydrocyclopenta[c]pyrrole Moieties

The emergence of multidrug-resistant bacteria, including Mycobacterium tuberculosis, has created an urgent need for novel antimicrobial agents. Oxazolidinones, such as linezolid (B1675486), are a critical class of synthetic antibiotics that inhibit bacterial protein synthesis. jst.go.jp To improve upon the efficacy and safety profile of existing oxazolidinones, researchers have synthesized novel derivatives by modifying the C-ring of linezolid with 5-substituted octahydrocyclopenta[c]pyrrole moieties. jst.go.jpnih.gov

These novel compounds have been evaluated for their in vitro antimicrobial activity against M. tuberculosis and other clinically important resistant bacteria. jst.go.jpnih.gov Several analogues in this series have demonstrated potent antitubercular activity, with some showing superior efficacy to linezolid. jst.go.jpnih.gov For instance, the endo-alcohol derivative 2a was found to be four times more active than linezolid against M. tuberculosis H37Rv. jst.go.jp Other derivatives, including a ketone, an exo-alcohol, and an exo-triazole, also exhibited twofold higher activity than linezolid. jst.go.jp The minimum inhibitory concentrations (MICs) of these compounds highlight their potential as new antitubercular drug candidates. jst.go.jpmdpi.comnih.gov

Table 3: Antitubercular Activity of Oxazolidinone Derivatives with Octahydrocyclopenta[c]pyrrole Moieties
CompoundTarget OrganismMIC (µg/mL)Relative Activity to Linezolid
LinezolidM. tuberculosis H37Rv0.25 - 1-
endo-alcohol 2aM. tuberculosis H37RvNot specified, but 4x more active than linezolid4x higher
exo-ketone 1aM. tuberculosis H37RvNot specified, but 2x more active than linezolid2x higher
exo-alcohol 2aM. tuberculosis H37RvNot specified, but 2x more active than linezolid2x higher
exo-triazole 4aM. tuberculosis H37RvNot specified, but 2x more active than linezolid2x higher

Other Reported Biological Activities (e.g., neuroprotection, anti-inflammatory, anti-tumor in preliminary studies)

Preliminary studies have suggested that the octahydrocyclopenta[c]pyrrole scaffold and its derivatives may possess other valuable biological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects.

Neuroprotection: Research into new pyrrole (B145914) derivatives has shown promising neuroprotective effects in in vitro models of oxidative stress. researchgate.net Certain N-pyrrolyl hydrazide hydrazones have demonstrated statistically significant neuroprotection in human neuronal cells (SH-SY5Y) and isolated rat brain synaptosomes, with some compounds exhibiting effects comparable to melatonin. researchgate.net This suggests that the pyrrole core, a key component of the octahydrocyclopenta[c]pyrrole structure, could be a valuable starting point for the development of novel neuroprotective agents.

Anti-inflammatory Activity: The anti-inflammatory potential of pyrrole derivatives has also been investigated. Some synthesized pyrrole derivatives have been identified as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2, key enzymes in the inflammatory cascade. nih.gov Field-based QSAR studies have guided the synthesis of compounds with potent COX-2 inhibitory activity, highlighting the potential for developing novel anti-inflammatory drugs based on this scaffold. nih.gov

Anti-tumor Activity: In the realm of oncology, certain pyrrole derivatives have been synthesized and evaluated for their anti-cancer properties. These compounds have been shown to act as inhibitors of protein kinases such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis. nih.gov Studies have demonstrated that these derivatives can induce apoptosis in malignant cells and may also possess antioxidant properties that contribute to their anti-tumor and anti-inflammatory activities. nih.gov

Preclinical Assessment of Metabolic Stability and Drug-Drug Interaction Potential (e.g., microsomal stability, CYP/MAO inhibition)

The metabolic stability and potential for drug-drug interactions are critical parameters assessed during preclinical drug development. Derivatives of octahydrocyclopenta[c]pyrrole have undergone such evaluations to determine their suitability as drug candidates.

Microsomal Stability: The stability of these compounds in the presence of liver microsomes is a key indicator of their metabolic fate. nih.gov Studies on RBP4 antagonists bearing the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core have identified analogues with excellent human liver microsomal (HLM) stability. nih.gov For example, the standout antagonist, analogue 33, exhibited significantly improved microsomal stability compared to earlier compounds in the series. nih.gov Similarly, selected oxazolidinone derivatives with the octahydrocyclopenta[c]pyrrole moiety and high antimicrobial activity have also shown good human microsomal stability. jst.go.jpnih.gov

CYP/MAO Inhibition: The potential for these compounds to inhibit major drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms and monoamine oxidases (MAOs), is a crucial aspect of assessing drug-drug interaction risk. nih.govnih.gov Encouragingly, selected antimicrobial oxazolidinone derivatives containing the octahydrocyclopenta[c]pyrrole scaffold have demonstrated low inhibition of CYP isozymes and MAOs. jst.go.jpnih.gov This low potential for enzyme inhibition suggests a favorable drug-drug interaction profile for these compounds.

Table 4: Preclinical Metabolic and Safety Profile of Selected Octahydrocyclopenta[c]pyrrole Derivatives
Compound ClassAssayFinding
RBP4 AntagonistsHuman Liver Microsomal StabilityAnalogue 33 showed excellent stability.
CYP/MAO InhibitionData not specified, but favorable drug-like characteristics noted.
Antimicrobial OxazolidinonesHuman Microsomal StabilitySelected compounds showed good stability.
CYP/MAO InhibitionSelected compounds showed low inhibition.

Computational Chemistry and Molecular Modeling Studies of Octahydrocyclopenta C Pyrrol 4 Amine and Analogues

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are critical for activity, QSAR models can be used to predict the potency of novel, untested compounds, thereby prioritizing synthetic efforts.

While specific QSAR studies focusing exclusively on Octahydrocyclopenta[c]pyrrol-4-amine are not extensively documented in publicly available literature, the broader class of pyrrolidine (B122466) derivatives has been the subject of numerous QSAR analyses, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibition. nih.govnih.gov These studies provide a framework for how QSAR could be applied to analogues of this compound.

For instance, a typical QSAR study on pyrrolidine-based inhibitors involves the calculation of a wide range of molecular descriptors, which can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and various shape indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once these descriptors are calculated for a series of known active and inactive compounds, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. nih.gov A robust QSAR model will have high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating its predictive power. nih.gov For example, a 2D-QSAR model for a series of DPP-4 inhibitors yielded significant correlation coefficients (r² = 0.942 and q² = 0.836), demonstrating its potential for predicting the activity of new compounds. nih.gov

A hypothetical QSAR study on this compound analogues would involve synthesizing a library of derivatives with variations at the amine and other positions of the bicyclic scaffold. The biological activity of these compounds against a specific target would be determined, and a QSAR model would then be developed to identify the key structural features that govern this activity. Such a model would be invaluable for the design of new, more potent analogues.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Pyrrolidine Derivatives

Descriptor CategoryExample DescriptorsRelevance to Biological Activity
Electronic Dipole Moment, HOMO/LUMO energiesInfluences electrostatic interactions with the target protein.
Steric Molecular Volume, Surface AreaDetermines the fit of the molecule within the binding pocket.
Hydrophobic LogPAffects membrane permeability and hydrophobic interactions with the target.
Topological Wiener Index, Kier & Hall IndicesEncodes information about molecular shape, size, and branching.

Molecular Docking Simulations for Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode of a ligand and the key interactions that stabilize the ligand-receptor complex. For this compound and its analogues, molecular docking can provide valuable insights into their mechanism of action.

Docking studies have been performed on various bicyclic pyrrolidine derivatives, including those with the octahydrocyclopenta[c]pyrrole (B1584311) core, targeting different proteins. nih.govjst.go.jp For example, in the development of antagonists for Retinol (B82714) Binding Protein 4 (RBP4), docking simulations of a standout analogue featuring the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core revealed a favorable alignment within the RBP4 binding cavity. nih.govresearchgate.net The docking pose showed that the 6-methylpyrimidine-4-carboxylic acid appendage of the analogue engages in key hydrogen bond interactions. nih.govresearchgate.net

Similarly, docking studies of oxazolidinone derivatives bearing an octahydrocyclopenta[c]pyrrole moiety against the 50S ribosomal subunit of D. radiodurans showed that the binding mode of these compounds was similar to that of the known drug linezolid (B1675486). jst.go.jp The oxazolidinone ring was found to form a partial stacking interaction with a uracil (B121893) residue (U2483), and the hydroxyl group on the azabicyclic C-ring extended into the A-site of the ribosomal peptidyl transferase center, forming a crucial hydrogen bond. jst.go.jp These docking experiments provided a rational explanation for the observed in vitro antitubercular activities of the compounds. jst.go.jp

The general procedure for a molecular docking study involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the ligand, such as an this compound analogue, is generated and its energy is minimized.

Docking Calculation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor and to score the different poses based on a scoring function that estimates the binding affinity.

Analysis of Results: The top-ranked docking poses are analyzed to identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.

Table 2: Illustrative Docking Scores and Key Interactions for Pyrrolidine-based Inhibitors

Compound ClassTarget ProteinDocking Score (example)Key Interacting Residues (example)Reference
Oxazolidinones with octahydrocyclopenta[c]pyrrole50S Ribosomal SubunitTotal Score: 10.9U2483, G2484 jst.go.jp
Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo antagonistsRetinol Binding Protein 4 (RBP4)-Phe96 nih.govacs.org
Pyrrolidine-2-one derivativesAcetylcholinesterase (AChE)-18.59- researchgate.net

Note: Docking scores are highly dependent on the software and scoring function used and are best used for relative comparison within the same study.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecular system over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational changes of both the ligand and the receptor upon binding, the stability of the ligand-receptor complex, and the role of solvent molecules.

In a study of pyrrolidin-2-one derivatives as acetylcholinesterase inhibitors, MD simulations were carried out for 100 ns to assess the stability of the ligand-protein complexes. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored during the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand remains stably bound.

An MD simulation protocol for an this compound analogue would typically involve the following steps:

System Setup: The docked complex of the ligand and the protein is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values.

Production Run: The main simulation is then run for a specified period, typically ranging from nanoseconds to microseconds, during which the trajectory of all atoms is saved at regular intervals.

Analysis: The trajectory is then analyzed to study various properties, such as the RMSD, root-mean-square fluctuation (RMSF) of individual residues, hydrogen bond occupancy, and conformational changes.

MD simulations can provide crucial information that is not accessible from static docking studies, such as the flexibility of certain protein loops upon ligand binding and the role of water molecules in mediating ligand-protein interactions.

Conformational Analysis of the Octahydrocyclopenta[c]pyrrole Scaffold

The biological activity of a molecule is intimately linked to its three-dimensional conformation. The octahydrocyclopenta[c]pyrrole scaffold is a bicyclic system with a fused five-membered ring, which imparts significant conformational rigidity. vulcanchem.com This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Conformational analysis of the octahydrocyclopenta[c]pyrrole scaffold and related bicyclic pyrrolidines can be performed using both experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational methods. Computational conformational analysis typically involves a systematic search of the potential energy surface of the molecule to identify low-energy conformers.

Studies on related bicyclic systems provide insights into the likely conformational preferences of the octahydrocyclopenta[c]pyrrole core. For example, a conformational study of a bicyclic unnatural γ-amino acid, 4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid, revealed that the constrained bicyclic system can induce specific secondary structures in peptides. nih.govnih.gov The presence of cis/trans isomerism of the tertiary amide on the pyrrolidine ring can lead to a mixture of conformers in solution. nih.gov

The conformation of the pyrrolidine ring itself is typically a non-planar envelope or twist form. In the fused octahydrocyclopenta[c]pyrrole system, the cyclopentane (B165970) ring further constrains the possible conformations of the pyrrolidine ring. The relative orientation of the substituents on the scaffold will also play a crucial role in determining the preferred conformation.

Computational methods such as density functional theory (DFT) can be used to calculate the relative energies of different conformers with high accuracy. researchgate.net A thorough conformational analysis of this compound would involve exploring the different ring puckering modes and the orientation of the amine substituent to identify the most stable, low-energy conformations that are likely to be biologically active. This information is critical for designing analogues with improved binding affinity and selectivity. The introduction of substituents can lock the bicyclic system into a specific conformation, which can be a powerful strategy in drug design. bldpharm.com

Future Perspectives and Emerging Research Directions for Octahydrocyclopenta C Pyrrol 4 Amine Research

Strategic Development of Octahydrocyclopenta[c]pyrrol-4-amine Derivatives with Enhanced Target Selectivity and Potency

The strategic modification of the this compound core is crucial for optimizing its interaction with biological targets and improving its pharmacological profile. Research has demonstrated that this bicyclic core is a valuable scaffold for developing antagonists of Retinol (B82714) Binding Protein 4 (RBP4), which are being investigated for the treatment of conditions like atrophic age-related macular degeneration. nih.gov

A key strategy involves exploring structure-activity relationships (SAR) by synthesizing a variety of analogues. For instance, the incorporation of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core into a series of RBP4 antagonists resulted in a standout analogue with significantly improved in vitro potency and excellent microsomal stability compared to other core structures like piperidine (B6355638) or piperazine. nih.gov Docking analysis of these potent analogues reveals favorable alignment within the RBP4 binding cavity, where specific appendages engage in key hydrogen-bonding interactions. nih.gov

Future development will likely focus on fine-tuning the substituents on the pyrrole (B145914) ring and the amine group to maximize binding affinity and selectivity for RBP4 over other proteins. The goal is to design derivatives that not only have high potency but also possess favorable pharmacokinetic properties, making them suitable for clinical development. Pyrrole and its fused heterocyclic derivatives are known to have diverse pharmacological profiles, and systematic modification is a proven strategy for developing new therapeutic agents. researchgate.netresearchgate.net

Table 1: Comparison of Core Structures in RBP4 Antagonist Development Data synthesized from research on RBP4 antagonists. nih.gov

Core StructureRepresentative AnalogueRelative RBP4 Binding Affinity (IC50)Microsomal Stability
PiperidineAnalogue 10ModerateLow
Octahydropyrrolo[3,4-c]pyrroleAnalogue 18HighModerate
Octahydrocyclopenta[c]pyrrole (B1584311)Analogue 33Very High (12.8 nM)Excellent

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the primary focus for this compound derivatives has been on RBP4 antagonism for treating eye diseases, the structural motif holds promise for a much broader range of therapeutic applications. nih.gov The pyrrole nucleus is a privileged structure found in numerous biologically active compounds, suggesting that its derivatives could be active against various targets. researchgate.netresearchgate.net

Emerging research into related pyrrolopyridine scaffolds has revealed potential anti-inflammatory, antiviral, antimycobacterial, and antitumor activities. mdpi.com For example, derivatives of the related pyrrolo[3,4-c]pyridine system have been investigated as inhibitors of HIV-1 integrase and matrix metalloproteinases, the latter being a key target in inflammatory diseases and cancer. mdpi.com By analogy, this compound derivatives could be screened against these and other targets. There is also interest in exploring their utility for treating metabolic disorders, such as metabolic-associated fatty liver disease (MAFLD), given that pyrrole-containing structures are being investigated in this area. researchgate.net The development of new libraries based on this scaffold could uncover novel activities in areas like neurodegenerative diseases, oncology, and infectious diseases.

Advancements in Asymmetric Synthesis and Process Chemistry for Scalable and Sustainable Production

The this compound molecule contains multiple stereocenters, making its stereocontrolled synthesis a critical challenge. Future advancements will heavily rely on the development of efficient asymmetric synthesis methods to produce the desired enantiomer in high purity, as different stereoisomers can have vastly different biological activities.

Modern organocatalysis offers powerful tools for this purpose. Techniques such as the asymmetric aza-Michael reaction, which forms key C-N bonds, can be catalyzed by chiral organocatalysts like cinchona alkaloids or chiral amines to achieve high yields and enantioselectivities. nih.gov Furthermore, cascade reactions, such as the aza-Piancatelli rearrangement, provide rapid access to complex chiral 4-amino-cyclopentenone building blocks, which are precursors to the octahydrocyclopenta[c]pyrrole system. researchgate.net The development of organocatalytic cascade reactions that can build the core structure with multiple stereocenters in a single sequence is a particularly promising direction. knu.ac.krdocumentsdelivered.com

Beyond the synthesis itself, there is a strong drive towards scalable and sustainable production in the pharmaceutical industry. dcatvci.org Future process chemistry for this compound and its derivatives will focus on "green chemistry" principles. This includes developing manufacturing routes that improve yield, reduce the number of synthetic steps, minimize the use of hazardous or organic solvents, and decrease energy consumption. dcatvci.org The adoption of continuous manufacturing processes, as opposed to traditional batch processing, could also lead to a smaller facility footprint and more efficient use of resources. dcatvci.org

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and have immense potential for accelerating the development of this compound analogues. nih.gov These computational tools can be applied at multiple stages of the discovery pipeline.

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on existing chemical data to design novel molecules. nih.govcrimsonpublishers.com By training these models on known RBP4 antagonists and other active pyrrole derivatives, researchers can generate new this compound analogues with a high probability of possessing the desired activity. nih.gov

Property Prediction: ML models are highly effective at predicting the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of molecules. nih.gov By building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, scientists can virtually screen large libraries of potential analogues to prioritize those with the best combination of potency, selectivity, and drug-like properties before committing to their synthesis. nih.govnih.gov

Synthesis Planning: AI tools are also being developed to assist with chemical synthesis. Retrosynthesis prediction programs can analyze a target molecule, such as a complex this compound derivative, and propose viable synthetic routes by working backward from the final product to commercially available starting materials. nih.gov This can significantly expedite the process of chemical synthesis.

The integration of AI and ML creates an iterative design-build-test-learn cycle, where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the computational models. nih.gov This synergy will be instrumental in efficiently exploring the vast chemical space around the this compound scaffold to discover next-generation therapeutics.

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